(S)-(+)-Glycidyl butyrate

Vue d'ensemble

Description

Synthesis Analysis

Butyrate is produced by several bacterial strains through microbial interactions impacting growth and butyrate production . The main driving force for butyrate synthesis is an energy conversion system, which couples the proton efflux with butyryl-CoA transformation by two redox loops of ferredoxin .Molecular Structure Analysis

Butyrate acts as a signaling molecule and has effects on multiple signaling pathways . It is known to inhibit histone deacetylase (HDAC), leading to alterations of several important oncogenic signaling pathways .Chemical Reactions Analysis

Butyrate production is a major function of the gut microbiome associated with protection from a wide range of human diseases . It is produced through complex and dynamic interactions between constituent community members and their environment .Applications De Recherche Scientifique

Cancer Research and Treatment

(S)-(+)-Glycidyl butyrate, as a derivative of butyric acid, has been studied for its potential role in cancer treatment. Butyric acid is known for its histone deacetylase inhibitory (HDACi) activity, which can influence gene expression and potentially halt the growth of cancer cells . This compound could be used to explore new cancer therapies, especially in the context of colorectal and lung cancer, where butyrate-producing bacteria play a role in disease progression and prognosis .

Gastrointestinal Health

The microbial synthesis of butyrate, which includes (S)-(+)-Glycidyl butyrate, is essential for maintaining gastrointestinal health. It serves as a primary energy source for colonocytes and helps in preserving the gut barrier, reducing inflammation, and fostering a balanced microbiome . Research on (S)-(+)-Glycidyl butyrate could lead to new insights into the treatment of gastrointestinal disorders.

Immunomodulation

Short-chain fatty acids like (S)-(+)-Glycidyl butyrate have roles in immunomodulation. They can affect cell differentiation, apoptosis, and autophagy, which are crucial for the immune system’s response to pathogens and diseases . Investigating this compound’s applications could contribute to developing new strategies for immune-related diseases.

Metabolic Engineering

(S)-(+)-Glycidyl butyrate could be used in metabolic engineering to produce butyrate from probiotic strains of bacteria. This application has the potential to improve gut health and provide therapeutic benefits . The development of biosensors for butyrate could also aid in monitoring and optimizing production.

Epigenetic Regulation

As an HDAC inhibitor, (S)-(+)-Glycidyl butyrate may have applications in epigenetic regulation. By influencing histone acetylation, it could modulate gene expression in various conditions, including cancer and immune-related diseases .

Dietary Fiber Fermentation

The fermentation of dietary fibers by gut microbiota produces short-chain fatty acids, including butyrate. (S)-(+)-Glycidyl butyrate could be studied to understand the dynamics of fiber fermentation and its impact on human health .

Therapeutic Agent Development

Research into (S)-(+)-Glycidyl butyrate could lead to the development of new therapeutic agents. Its properties as an HDAC inhibitor make it a candidate for drug development in treating various diseases where epigenetic regulation is a factor .

Poultry Production

While not directly related to (S)-(+)-Glycidyl butyrate, butyric acid derivatives are used in poultry production to improve gut health, nutrient utilization, and egg quality. Investigating (S)-(+)-Glycidyl butyrate in this context could lead to advancements in animal nutrition and health .

Mécanisme D'action

Target of Action

It is known that butyrate, a related compound, interacts with various targets in the body, including g-protein coupled receptors (gpcrs) and histone deacetylase (hdac) enzymes . These targets play crucial roles in various biological processes, including immune responses, inflammation, and gene expression .

Mode of Action

It can inhibit HDAC, which removes acetyl groups from histone tails and regulates gene expression . Additionally, butyrate can activate GPCRs, leading to various downstream effects .

Pharmacokinetics

Studies on related compounds like tributyrin, a butyrate prodrug, have shown that it is well-tolerated and can achieve plasma concentrations near those effective in vitro when administered orally .

Result of Action

Butyrate has been shown to have multiple beneficial effects on human health, including protective effects in autoimmune and inflammatory diseases . It is essential for maintaining gut immune homeostasis and plays a pivotal role in immune tolerance with strong anti-inflammatory effects in allergic diseases .

Action Environment

The action of (S)-(+)-Glycidyl butyrate can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the production of butyrate and other short-chain fatty acids (SCFAs) . Dietary factors, such as the intake of dietary fiber, can also influence the production of butyrate .

Orientations Futures

Butyrate has the potential to be incorporated into cancer prevention and treatment regimens . Future research directions include investigating the role of the host microbiota in neuropsychiatric disorders , understanding the direct and indirect cardiovascular protective capacities of butyrate , and exploring the role of butyrate metabolism in colorectal cancer .

Propriétés

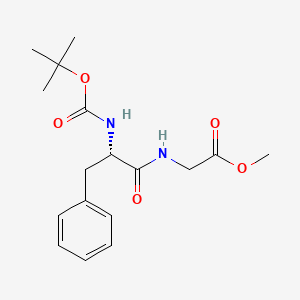

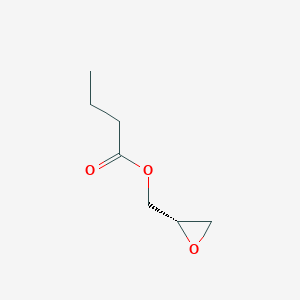

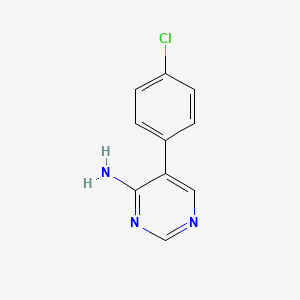

IUPAC Name |

[(2S)-oxiran-2-yl]methyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNSNVGRSIOCEU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426451 | |

| Record name | (S)-(+)-Glycidyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-Glycidyl butyrate | |

CAS RN |

65031-96-1 | |

| Record name | (+)-Glycidyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65031-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-Glycidyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical techniques have been developed for the separation and quantification of (S)-(+)-Glycidyl butyrate?

A1: Researchers have successfully developed and validated chiral HPLC methods for the separation and quantification of SGB in RGB. These methods utilize chiral stationary phases, such as Chiralcel OD-H, to differentiate between the enantiomers .

Q2: What are the advantages of the developed chiral HPLC methods for (S)-(+)-Glycidyl butyrate analysis?

A2: The chiral HPLC methods offer several benefits, including:

- High Resolution: Achieve clear separation of SGB and RGB enantiomers, ensuring accurate quantification.

- Efficiency: Relatively short run times compared to other separation methods, making the analysis faster.

- Reduced Solvent Consumption: Contributes to cost-effectiveness and minimizes environmental impact.

Q3: How can (R,S)-Glycidyl butyrate be resolved into its individual enantiomers?

A3: Enzymatic resolution using lipases has shown promise for separating the enantiomers. Studies have explored various lipases, including those from yeast, Rhizopus sp., and Trichosporon capitatum. These enzymes selectively hydrolyze one enantiomer over the other, enabling the isolation of enantiomerically pure (R)- or (S)-Glycidyl butyrate.

Q4: What factors influence the enzymatic resolution of (R,S)-Glycidyl butyrate?

A4: The effectiveness of enzymatic resolution is influenced by several factors, including:

- Reaction Conditions: pH, temperature, and solvent choice can significantly impact enzyme activity and enantioselectivity.

- Immobilization: Immobilizing enzymes can enhance stability and reusability, improving process efficiency.

Q5: Why is there interest in using microemulsion-based organogels for lipase-catalyzed reactions with (R,S)-Glycidyl butyrate?

A5: Researchers are exploring microemulsion-based organogels as a reaction media for lipase-catalyzed resolution of (R,S)-Glycidyl butyrate due to their unique properties. These systems can enhance enzyme stability, activity, and enantioselectivity compared to traditional organic solvents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

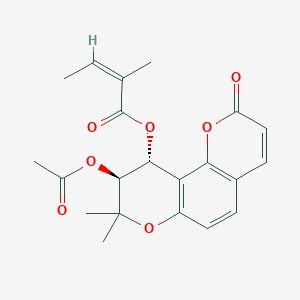

![(4S)-3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B1630951.png)

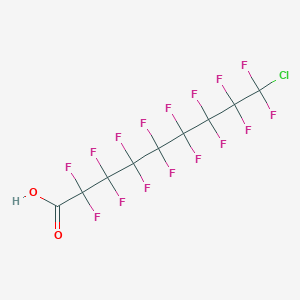

![7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1630966.png)